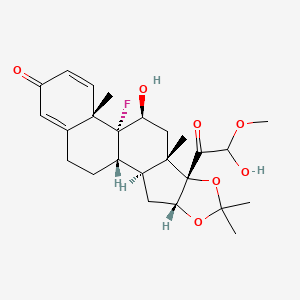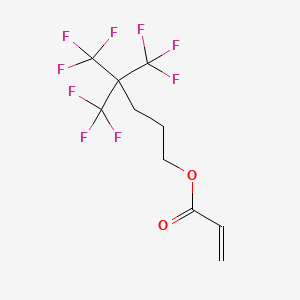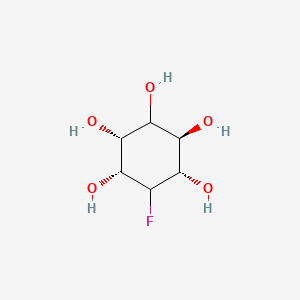
Cyclopentylamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentylamine-d4 is a deuterated derivative of cyclopentylamine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. This compound is primarily utilized in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentylamine-d4 can be synthesized through the catalytic hydrogenation of cyclopentanone-d4 in the presence of ammonia. The reaction typically occurs over a nickel catalyst at elevated temperatures and pressures. The process involves the following steps:
- The reaction is carried out at temperatures ranging from 150 to 200°C and pressures around 20 MPa.
Cyclopentanone-d4: is reacted with ammonia.
Nickel catalyst: is used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves continuous hydrogenation in a fixed-bed reactor, ensuring efficient conversion and high yield. The use of advanced catalysts and optimized reaction conditions further enhances the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentylamine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentane-d4 using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Cyclopentanone-d4.
Reduction: Cyclopentane-d4.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide distinct signals in NMR spectra, making it a valuable internal standard and reference compound.
Mass Spectrometry: this compound is used as a reference compound in mass spectrometry due to its unique mass-to-charge ratio.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Organic Synthesis: this compound serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of cyclopentylamine-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals, allowing for precise structural elucidation of complex molecules. In mass spectrometry, the unique mass-to-charge ratio of this compound enables accurate identification and quantification of compounds.
Comparaison Avec Des Composés Similaires
Cyclopentylamine-d4 is compared with other similar compounds to highlight its uniqueness:
Cyclopentylamine: The non-deuterated version of this compound, which lacks the distinct spectroscopic properties provided by deuterium.
Cyclohexylamine: A similar compound with a six-membered ring, which exhibits different chemical and physical properties.
Cyclobutylamine: A compound with a four-membered ring, which has different reactivity and stability compared to this compound.
This compound stands out due to its deuterium content, which imparts unique spectroscopic characteristics and increased stability, making it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C5H11N |
|---|---|
Poids moléculaire |
89.17 g/mol |
Nom IUPAC |
3,3,4,4-tetradeuteriocyclopentan-1-amine |
InChI |
InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2/i1D2,2D2 |
Clé InChI |
NISGSNTVMOOSJQ-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C1(CC(CC1([2H])[2H])N)[2H] |
SMILES canonique |
C1CCC(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)

![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)





![N-[(1,1-Dimethylethoxy)carbonyl]-L-methionine 1,1-Dimethylethyl Ester](/img/structure/B13439749.png)

![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)

